Descarbon Sildenafil-d3

説明

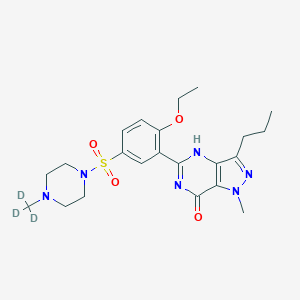

Structure

3D Structure

特性

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649151 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-90-1 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Descarbon Sildenafil-d3 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descarbon Sildenafil-d3 is a deuterated analog of Descarbon Sildenafil, an impurity of the active pharmaceutical ingredient Sildenafil. Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate and precise quantification of Sildenafil and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, including its chemical properties, structure, and its application in analytical methodologies.

Chemical Identity and Properties

Descarbon Sildenafil-d3 is a synthetic compound where three hydrogen atoms on the N-methyl group of the ethylamine (B1201723) side chain have been replaced with deuterium (B1214612) atoms. This isotopic labeling results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass, allowing for its differentiation in mass spectrometric analysis.

Table 1: Chemical and Physical Properties of Descarbon Sildenafil-d3

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide | [1] |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S | [1] |

| Molecular Weight | 451.56 g/mol | [1] |

| Appearance | White to Off-White Solid | Inferred from related compounds |

| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO | Inferred from analytical protocols |

Chemical Structure

The chemical structure of Descarbon Sildenafil-d3 is provided below. The deuterium labeling on the terminal methyl group is a key feature for its function as an internal standard.

Synthesis Pathway

Caption: Proposed final step in the synthesis of Descarbon Sildenafil-d3.

Application in Quantitative Analysis

The primary and most critical application of Descarbon Sildenafil-d3 is as an internal standard in analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Sildenafil and its metabolites in biological samples such as plasma and urine.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5]

Experimental Protocols

Below are generalized experimental protocols for the quantification of Sildenafil using Descarbon Sildenafil-d3 as an internal standard, based on established methodologies.[5][6]

1. Sample Preparation: Protein Precipitation (for Plasma)

This method is rapid and suitable for high-throughput analysis.

-

Materials and Reagents:

-

Sildenafil reference standard

-

Descarbon Sildenafil-d3 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of a working solution of Descarbon Sildenafil-d3 in acetonitrile (e.g., 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.[5]

-

2. Sample Preparation: Liquid-Liquid Extraction (LLE) (for Urine)

This method provides a cleaner sample extract compared to protein precipitation, which can reduce matrix effects.

-

Materials and Reagents:

-

Sildenafil reference standard

-

Descarbon Sildenafil-d3 internal standard

-

Human urine

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

0.1 M Sodium Carbonate

-

Extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v)

-

Centrifuge tubes (15 mL)

-

-

Procedure:

-

Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.

-

Add 50 µL of the Descarbon Sildenafil-d3 internal standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of 0.1 M Sodium Carbonate to alkalinize the sample.

-

Add 5.0 mL of the extraction solvent.

-

Vortex the tube for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.[6]

-

Table 2: Typical LC-MS/MS Parameters for Sildenafil Analysis

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Sildenafil) | To be optimized for specific instrument |

| MRM Transition (Descarbon Sildenafil-d3) | To be optimized for specific instrument |

Note: Specific MRM transitions and other MS parameters need to be optimized for the particular instrument being used.

Experimental Workflow

The general workflow for a quantitative bioanalytical assay using Descarbon Sildenafil-d3 is depicted below.

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

Descarbon Sildenafil-d3 is an indispensable tool for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Sildenafil and its related compounds. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical assays.

References

- 1. veeprho.com [veeprho.com]

- 2. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Descarbon Sildenafil-d3 synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of a Sildenafil-d3 Analogue

This technical guide provides a comprehensive overview of the synthesis and purification methods for a deuterated analogue of a Sildenafil (B151) derivative, often referred to as Descarbon Sildenafil-d3. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its isotopic labeling allows for precise quantification of Sildenafil and its metabolites in biological samples.

Based on its IUPAC name, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide, the "-d3" designation refers to three deuterium (B1214612) atoms on the N-methyl group of the N-methylethylamine side chain. The term "Descarbon" appears to be a non-systematic or brand name, as the molecular structure is a sulfonamide derivative of the Sildenafil core rather than a piperazine-based structure.

Synthesis of Sildenafil-d3 Analogue

The synthesis of this Sildenafil-d3 analogue can be approached through a convergent strategy, which involves the preparation of a core pyrazolopyrimidinone (B8486647) structure and a deuterated side chain, followed by their coupling. The overall synthetic pathway is outlined below.

Experimental Protocols

Part 1: Synthesis of the Pyrazolopyrimidinone Core

The synthesis of the core structure, 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, follows established methods for Sildenafil synthesis.[1][2]

Step 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

-

React ethyl 2,4-dioxoheptanoate with hydrazine (B178648) to form the pyrazole (B372694) ring.

-

Perform regioselective N-methylation of the pyrazole using dimethyl sulfate.

-

Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide.[2]

Step 2: Nitration and Amide Formation

-

Nitrate the pyrazole-5-carboxylic acid using a mixture of oleum (B3057394) and fuming nitric acid.

-

Convert the carboxylic acid to a carboxamide using refluxing thionyl chloride followed by ammonium (B1175870) hydroxide.[2]

Step 3: Reduction and Acylation

-

Reduce the nitro group to an amino group.

-

Acylate the resulting amine with 2-ethoxybenzoyl chloride.[2]

Step 4: Cyclization and Chlorosulfonylation

-

Induce cyclization to form the pyrazolopyrimidinone ring system.

-

Selectively chlorosulfonylate the 5'-position of the phenyl ring to yield the key intermediate.[2]

Part 2: Synthesis of N-(methyl-d3)-ethylamine

The synthesis of the deuterated side chain is a critical step. Several methods can be employed for the preparation of deuterated methylamines.[3][4]

Step 1: Preparation of N-benzyl-(methyl-d3)-amine

-

Protect benzylamine (B48309) with a Boc group.

-

React the Boc-protected benzylamine with a deuterated methylating agent, such as TsOCD3, in the presence of a strong base like sodium hydride.[3]

-

Remove the Boc group under acidic conditions to yield N-benzyl-(methyl-d3)-amine hydrochloride.

Step 2: Debenzylation to N-(methyl-d3)-ethylamine

-

Perform catalytic hydrogenation of N-benzyl-(methyl-d3)-amine hydrochloride using a palladium on carbon (Pd/C) catalyst to remove the benzyl (B1604629) group.[3]

Part 3: Final Coupling Reaction

The final step involves the condensation of the chlorosulfonylated pyrazolopyrimidinone core with the deuterated amine.

-

Dissolve the chlorosulfonylated intermediate in a suitable aprotic solvent, such as dichloromethane.

-

Add N-(methyl-d3)-ethylamine and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Sildenafil-d3 analogue.

Purification Methods

Purification of the final Sildenafil-d3 analogue is crucial to ensure its suitability as an internal standard. A combination of chromatographic techniques and crystallization is typically employed.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the purification and analysis of Sildenafil and its analogues.[5][6]

-

Column: A reversed-phase C18 column is typically used.[5]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05 M potassium dihydrogen orthophosphate) is effective.[5] The composition can be run in isocratic or gradient mode to achieve optimal separation.

-

Flow Rate: A flow rate of 1.0 ml/min is common.[5]

-

Detection: UV detection at a wavelength of 230 nm is suitable for monitoring the elution of the compound and related impurities.[5][6]

-

Procedure:

-

Dissolve the crude product in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

2. Crystallization

Crystallization can be used to obtain a highly pure, crystalline solid.

-

Solvent Selection: Sildenafil base can be crystallized from solvents like methanol (B129727).[7] The choice of solvent for the sulfonamide analogue would require some experimentation, but polar solvents are a good starting point.[8]

-

Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

-

Antisolvent Addition: Dissolve the compound in a good solvent and then slowly add a solvent in which the compound is poorly soluble (an antisolvent) to induce precipitation.[8]

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then allow it to cool slowly to room temperature or below.

-

-

Procedure (Example using Methanol):

-

Dissolve the purified product in a minimal amount of hot methanol to form a saturated solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum.

-

Purification Workflow Diagram

Caption: General purification workflow for the Sildenafil-d3 analogue.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of Sildenafil analogues.

Table 1: HPLC Purification Parameters

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | [5] |

| Mobile Phase | Acetonitrile:0.05 M KH2PO4 (70:30 v/v) | [5] |

| Flow Rate | 1.0 ml/min | [5] |

| Detection Wavelength | 230 nm | [5][6] |

| Expected Purity | >99% | [9] |

Table 2: Synthesis Reaction Yields (Illustrative)

| Reaction Step | Typical Yield | Reference |

| Cyclization to Sildenafil | up to 95% | [10] |

| Overall Yield (Improved Synthesis) | ~48-52% | [10] |

| Salt Formation (Sildenafil Citrate) | ~90-95% | [9] |

Note: Yields for the deuterated analogue may vary and would require experimental optimization.

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why sildenafil and sildenafil citrate monohydrate crystals are not stable? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

Descarbon Sildenafil-d3 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Descarbon Sildenafil-d3, a deuterated analog of a sildenafil (B151) derivative, and its application as an internal standard in bioanalytical methodologies. The focus is on its mechanism of action in enhancing the accuracy and precision of quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Descarbon Sildenafil-d3

Descarbon Sildenafil-d3 is a stable isotope-labeled compound used as an internal standard for the quantification of sildenafil and its related compounds in biological matrices. Its chemical structure, as defined by its IUPAC name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6, 7-dihydro-1H-pyrazolo[4, 3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide, reveals that it is a deuterated analog of a sildenafil derivative where the piperazine (B1678402) moiety is replaced by an N-(trideuteromethylamino)ethyl group. The presence of three deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the non-deuterated analyte by a mass spectrometer.

Mechanism of Action as an Internal Standard

The utility of Descarbon Sildenafil-d3 as an internal standard is rooted in its close physicochemical similarity to the analyte, sildenafil. In quantitative bioanalysis, especially with LC-MS/MS, an ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. By mimicking the behavior of the analyte throughout the analytical process, from sample preparation to detection, Descarbon Sildenafil-d3 provides a reliable reference for accurate quantification.

The key principle is that any variations encountered during the analytical workflow, such as loss of sample during extraction, fluctuations in injection volume, or matrix-induced ion suppression or enhancement, will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more precise and accurate measurement of the analyte's concentration.

Sildenafil's Signaling Pathway

To understand the context of sildenafil analysis, it is pertinent to be aware of its mechanism of action. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.

Sildenafil's inhibition of PDE5, leading to increased cGMP and vasodilation.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of sildenafil in human plasma using a deuterated internal standard like Descarbon Sildenafil-d3 via LC-MS/MS.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Descarbon Sildenafil-d3).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the specific method |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sildenafil: m/z 475.2 → 283.3; Descarbon Sildenafil-d3: m/z 451.6 → [fragment ion] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

Note: The specific MRM transition for Descarbon Sildenafil-d3 would need to be determined experimentally based on its fragmentation pattern.

Bioanalytical Workflow

The overall workflow for a bioanalytical study utilizing Descarbon Sildenafil-d3 as an internal standard is depicted below.

Bioanalytical workflow for sildenafil quantification using an internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for bioanalytical methods using deuterated sildenafil internal standards for the quantification of sildenafil and its major metabolite, N-desmethyl sildenafil.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000.0 | 1.0 | > 0.99 |

| N-desmethyl sildenafil | 0.5 - 500.0 | 0.5 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Sildenafil | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 | |

| N-desmethyl sildenafil | Low QC | < 15 | < 15 | 85 - 115 |

| Mid QC | < 15 | < 15 | 85 - 115 | |

| High QC | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Sildenafil | > 85 | 90 - 110 |

| N-desmethyl sildenafil | > 85 | 90 - 110 |

| Internal Standard | > 85 | 90 - 110 |

Conclusion

Descarbon Sildenafil-d3 serves as an effective internal standard for the bioanalysis of sildenafil and its related compounds. Its structural and chemical properties, closely mirroring those of the analyte, allow for the correction of analytical variability, thereby ensuring the generation of highly accurate and precise quantitative data. The detailed methodologies and performance characteristics presented in this guide underscore its suitability for demanding applications in pharmaceutical research and development, including pharmacokinetic, bioequivalence, and toxicokinetic studies.

Decoding the Descarbon Sildenafil-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Descarbon Sildenafil-d3. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate bioanalytical and pharmacokinetic studies.

Quantitative Data Summary

A Certificate of Analysis for Descarbon Sildenafil-d3 quantifies its key chemical and physical properties. The following tables summarize the typical data points you would encounter.

Table 1: Identification and General Properties

| Parameter | Specification | Typical Value |

| Product Name | Descarbon Sildenafil-d3 | Descarbon Sildenafil-d3 |

| CAS Number | 1126745-90-1 | 1126745-90-1 |

| Molecular Formula | C₂₂H₂₇D₃N₆O₄S | C₂₂H₂₇D₃N₆O₄S |

| Molecular Weight | 477.60 g/mol | 477.60 g/mol |

| Appearance | Off-white to white solid | Conforms |

Table 2: Purity and Composition

| Parameter | Method | Specification | Typical Value |

| Purity (Chemical) | HPLC | ≥ 97.0% | 97.7%[1][2] |

| Isotopic Purity (d₃) | Mass Spectrometry | ≥ 98% | 99 atom % D[1][2] |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Related Impurities | HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5% | Conforms |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Descarbon Sildenafil-d3 and to identify and quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphate (B84403) buffer (e.g., 10 mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid

-

Water (HPLC grade)

-

Descarbon Sildenafil-d3 reference standard and sample

Procedure:

-

Mobile Phase Preparation: A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication.[3]

-

Standard Solution Preparation: A known concentration of the Descarbon Sildenafil-d3 reference standard is accurately weighed and dissolved in the mobile phase to prepare a standard solution (e.g., 10 µg/mL).[3]

-

Sample Solution Preparation: The Descarbon Sildenafil-d3 sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the main peak and any impurity peaks are recorded.

-

Calculation: The purity is calculated by comparing the peak area of the Descarbon Sildenafil-d3 in the sample to the total peak area of all components in the chromatogram. Impurities are identified by their relative retention times compared to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of Descarbon Sildenafil-d3 and to determine its isotopic purity.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

Procedure:

-

Sample Introduction: A dilute solution of Descarbon Sildenafil-d3 is introduced into the mass spectrometer, typically via direct infusion or after separation by LC.

-

Ionization: The sample is ionized using ESI in positive ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The monoisotopic mass of the protonated molecule [M+H]⁺ is observed to confirm the identity.[1]

-

Isotopic Purity Determination: The relative intensities of the molecular ion peaks corresponding to the deuterated (d₃) and non-deuterated (d₀) forms of sildenafil (B151) are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.

Visualizations

Sildenafil Mechanism of Action

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.[6] NO activates guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[6] cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood.[6] PDE5 is the enzyme responsible for the degradation of cGMP.[4] By inhibiting PDE5, sildenafil enhances the effect of NO by increasing the levels of cGMP, leading to improved erections.[4][6]

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Analytical Workflow for CoA Generation

The generation of a Certificate of Analysis is a multi-step process that ensures the quality and consistency of the product.

Caption: Workflow for generating a Certificate of Analysis.

References

Commercial Suppliers and Technical Applications of Descarbon Sildenafil-d3 for Research Professionals

This technical guide provides a comprehensive overview of commercial sources for Descarbon Sildenafil-d3 and its application in research, tailored for researchers, scientists, and drug development professionals. Descarbon Sildenafil-d3 is a deuterated analog of Sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5). Its primary utility in a research setting is as an internal standard for the accurate quantification of Sildenafil in biological samples using mass spectrometry.

Commercial Availability of Descarbon Sildenafil-d3

A variety of chemical suppliers offer Descarbon Sildenafil-d3 for research purposes. The following table summarizes key information from several vendors to facilitate comparison and procurement.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Veeprho | Descarbon Sildenafil-D3 | Not specified | Not specified | Not specified |

| MedChemExpress (MCE) | Descarbon Sildenafil-d3 | HY-144163S | Not specified | 1 mg, 5 mg |

| Simson Pharma Limited | Descarbon Sildenafil | Not specified | Not specified | Not specified |

| Chromato Scientific | Descarbon Sildenafil | CHR-9122018-16495 | Not specified | Custom |

| Cayman Chemical | Sildenafil-d3 | 1126745-90-1 | ≥99% deuterated forms (d1-d3) | Not specified |

| ESS Chem Co. | Sildenafil-D3 | ESS0306 | 97.7% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

Application in Quantitative Analysis: Experimental Protocols

Descarbon Sildenafil-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Sildenafil in biological matrices such as plasma and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]

Protocol 1: Quantification of Sildenafil in Human Plasma using LC-MS/MS

This protocol outlines a common method for analyzing Sildenafil in human plasma.[2]

1. Materials and Reagents:

-

Sildenafil reference standard

-

Descarbon Sildenafil-d3 (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation): [2]

-

Prepare stock solutions of Sildenafil and Descarbon Sildenafil-d3 in methanol.

-

Spike plasma samples with a known concentration of the Descarbon Sildenafil-d3 internal standard solution.

-

Precipitate plasma proteins by adding acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column is typically used.[2]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid, is common.[3]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

4. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection.[2]

-

MRM Transitions:

-

Sildenafil: m/z 475.4 → m/z 283.3[3]

-

Descarbon Sildenafil-d3: The transition would be adjusted based on the specific mass of the deuterated standard.

-

The workflow for this experimental protocol can be visualized as follows:

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[4] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn mediates smooth muscle relaxation and vasodilation.[4] This is the primary mechanism behind its therapeutic effects.[4]

The signaling pathway is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[5] Sildenafil's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging its action.[4]

The following diagram illustrates this signaling cascade:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sildenafil in hypoxic pulmonary hypertension potentiates a compensatory up-regulation of NO-cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Descarbon Sildenafil-d3, a deuterated analog of Descarbon Sildenafil (B151). Given its primary role as an internal standard, this document also delves into the broader context of its parent compound, Sildenafil, including its mechanism of action and relevant experimental protocols where such standards are employed.

Core Compound Information

Descarbon Sildenafil-d3 is a stable isotope-labeled form of Descarbon Sildenafil, an analog of Sildenafil. Its primary application in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium (B1214612) atoms allows for its differentiation from the unlabeled analyte, ensuring high accuracy and precision in pharmacokinetic and metabolic studies[1].

Chemical and Physical Properties

A summary of the key quantitative data for Descarbon Sildenafil-d3 and its non-deuterated counterpart is presented below.

| Property | Descarbon Sildenafil-d3 | Descarbon Sildenafil |

| CAS Number | Not consistently available; some suppliers indicate "N/A"[1] or provide numbers for related compounds. | 466684-88-8[2] |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S | C₂₀H₂₈N₆O₄S[2] |

| Molecular Weight | 451.56 g/mol | 448.5 g/mol [2] |

| IUPAC Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide[1] | Not Available |

Mechanism of Action: The Sildenafil Signaling Pathway

Descarbon Sildenafil-d3 is expected to have the same pharmacological target as Sildenafil. The mechanism of action of Sildenafil is well-established and centers on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature[3][4].

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP)[5]. cGMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinase (PKG). This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation, which facilitates blood flow[5].

Sildenafil's role is to selectively inhibit PDE5, the enzyme responsible for the degradation of cGMP[3][4]. By blocking this degradation, Sildenafil leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of NO[5].

Experimental Protocols: Bioanalytical Methods Using Deuterated Sildenafil

Deuterated analogs of Sildenafil, such as Descarbon Sildenafil-d3 and Sildenafil-d8, are crucial for the accurate quantification of Sildenafil and its metabolites in biological matrices. Below is a generalized experimental protocol for the analysis of Sildenafil in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis[6].

-

Aliquoting : Transfer a 100 µL aliquot of human plasma into a microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of the working solution of Descarbon Sildenafil-d3 (or another appropriate deuterated standard like Sildenafil-d8).

-

Precipitation : Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well plate.

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Sildenafil and its deuterated internal standard.

| Parameter | Typical Conditions |

| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UPLC) system[7][8]. |

| Column | C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[8]. |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[9][10]. |

| Flow Rate | 0.2 - 0.6 mL/min[8][9]. |

| Injection Volume | 2 - 10 µL. |

| Mass Spectrometer | Triple quadrupole mass spectrometer[6]. |

| Ionization Mode | Positive electrospray ionization (ESI+)[6]. |

| Detection Mode | Multiple Reaction Monitoring (MRM)[11]. |

| MRM Transitions | Sildenafil: m/z 475.4 → 283.3; N-desmethyl sildenafil: m/z 461.4 → 283.2; Sildenafil-d8 (IS): m/z 483.3 → 108.1[10]. |

| Linear Range | Typically ranges from low ng/mL to 1000 ng/mL in plasma[6]. |

Considerations for Use

When using deuterated internal standards, researchers should be aware of potential pitfalls such as isotopic exchange (where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix) and chromatographic separation from the analyte, which can lead to inaccuracies if not properly addressed[12]. Method validation should include stability assessments to ensure the integrity of the deuterated standard under the experimental conditions[12].

References

- 1. veeprho.com [veeprho.com]

- 2. chromatoscientific.com [chromatoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: Storage and Stability of Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for Descarbon Sildenafil-d3. As a deuterated analog of Descarbon Sildenafil (B151), this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, making its stability crucial for accurate quantification.

Compound Information

| Parameter | Value |

| Product Name | Descarbon Sildenafil-d3 |

| Chemical Name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6, 7-dihydro-1H-pyrazolo[4, 3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S |

| Molecular Weight | 451.56 g/mol |

| Primary Use | Internal standard for mass spectrometry and liquid chromatography applications.[1][2] |

Storage and Handling Guidelines

Proper storage is critical to maintain the integrity and stability of Descarbon Sildenafil-d3. While specific quantitative stability data for Descarbon Sildenafil-d3 is not extensively published, recommendations can be extrapolated from information on the closely related Sildenafil-d3 and general best practices for deuterated compounds.

General Recommendations

General guidance for the storage of Descarbon Sildenafil-d3 suggests maintaining it at room temperature for shipping in the continental US, though this may vary for other locations.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier.

Tabulated Storage Conditions

The following table summarizes recommended storage conditions for Descarbon Sildenafil-d3 and the closely related Sildenafil-d3, which can serve as a conservative guide.

| Compound | Form | Storage Temperature | Light/Air | Duration |

| Descarbon Sildenafil-d3 | Solid | Room Temperature (for shipping)[1] | Consult Certificate of Analysis | Consult Certificate of Analysis |

| Sildenafil-d3 | Solid | -20°C | Protect from light, store under nitrogen | ≥ 4 years |

| Sildenafil-d3 in Solvent | Solution | -80°C | Protect from light, store under nitrogen | Up to 6 months |

| Sildenafil-d3 in Solvent | Solution | -20°C | Protect from light, store under nitrogen | Up to 1 month |

Note: When stored in solvent, it is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.

Stability Profile

For deuterated internal standards, it is crucial to ensure the stability of the isotopic label. The deuterium (B1214612) atoms in Descarbon Sildenafil-d3 are located on a methyl group, which is a non-exchangeable position, suggesting good isotopic stability under typical analytical conditions.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of a deuterated internal standard like Descarbon Sildenafil-d3. These are based on established guidelines for stability testing of pharmaceuticals and analytical standards.

Protocol for Long-Term and Accelerated Stability Study

This protocol is designed to evaluate the stability of Descarbon Sildenafil-d3 under various storage conditions over time.

Objective: To determine the re-test period and appropriate long-term storage conditions for Descarbon Sildenafil-d3.

Materials:

-

Descarbon Sildenafil-d3 (solid)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Calibrated stability chambers

-

Validated stability-indicating HPLC-UV or LC-MS/MS method

-

Amber glass vials with inert caps

Procedure:

-

Sample Preparation: Accurately weigh and prepare stock solutions of Descarbon Sildenafil-d3 in a suitable solvent (e.g., DMSO, methanol). Prepare working solutions at a known concentration.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Time Points:

-

Accelerated: 0, 1, 3, and 6 months

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

-

Analysis: At each time point, analyze the samples in triplicate using a validated stability-indicating method. The method should be able to separate the intact compound from any potential degradants.

-

Data Evaluation: Assess the data for any significant change in purity, potency, and the appearance of degradation products. A significant change is typically defined as a greater than 5% loss in potency from the initial value or the detection of any significant degradation product.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for Descarbon Sildenafil-d3.

Objective: To assess the intrinsic stability of Descarbon Sildenafil-d3 and validate the stability-indicating power of the analytical method.

Materials:

-

Descarbon Sildenafil-d3

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven and photostability chamber

Procedure:

-

Acid Hydrolysis: Treat a solution of Descarbon Sildenafil-d3 with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of Descarbon Sildenafil-d3 with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of Descarbon Sildenafil-d3 with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Descarbon Sildenafil-d3 to 105°C for 48 hours.

-

Photostability: Expose a solution of Descarbon Sildenafil-d3 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify any degradation products.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of sildenafil and a typical experimental workflow for stability testing.

Caption: Sildenafil's mechanism of action via inhibition of PDE5.

Caption: A generalized workflow for a stability testing protocol.

References

An In-depth Technical Guide to the Safety Data for Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Descarbon Sildenafil-d3 is a stable isotope-labeled version of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[3][4] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sildenafil in biological matrices.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | 5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |

| Synonyms | Sildenafil-d3 | [1][2] |

| CAS Number | 1126745-90-1 | [1][3][7][8] |

| Molecular Formula | C₂₂H₂₇D₃N₆O₄S | [3][7][9] |

| Molecular Weight | 477.59 g/mol | [4][7] |

| Appearance | White to Off-White Solid | [1][6][9] |

| Melting Point | 187 - 188 °C | [10] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [1] |

| Purity | ≥99% deuterated forms (d1-d3) | [3] |

| Storage | -20°C, protect from light, stored under nitrogen. | [4] |

Hazard Identification and Safety Precautions

The hazard classification for Sildenafil-d3 is based on GHS (Globally Harmonized System) criteria.[11] Users should handle this compound with appropriate caution in a laboratory setting.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Acute Aquatic Toxicity | Category 1 |

| Chronic Aquatic Toxicity | Category 1 |

Hazard and Precautionary Statements: [7][11]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H410 | Very toxic to aquatic life with long lasting effects. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:[1][11]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling, Storage, and Personal Protection

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The recommended long-term storage temperature is -20°C.[4][11]

-

Personal Protective Equipment (PPE):

Toxicological and Ecological Information

-

Toxicological Properties: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[11] It may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause irritation to the skin, eyes, and respiratory tract.[11]

-

Ecological Information: This compound is classified as very toxic to aquatic life with long-lasting effects.[7] Avoid release into the environment.[7]

Experimental Protocols and Applications

Descarbon Sildenafil-d3 is primarily used as an internal standard for the quantification of Sildenafil in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Protocol: Quantification of Sildenafil in Human Urine by LC-MS/MS [5]

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Sildenafil.

-

Create working standards for the calibration curve through serial dilutions of the stock solution with 50:50 acetonitrile/water.

-

Dilute the Descarbon Sildenafil-d3 (internal standard) stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.

-

Add 50 µL of the 100 ng/mL Descarbon Sildenafil-d3 internal standard working solution to each sample, calibrator, and quality control sample.

-

Alkalinize the sample by adding 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃).

-

Add 5.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).

-

Vortex the tube for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

Inject the sample into an LC-MS/MS system with a C18 reversed-phase column.

-

Detect Sildenafil and Descarbon Sildenafil-d3 using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Achieve quantification by comparing the peak area ratio of the analyte (Sildenafil) to the internal standard (Descarbon Sildenafil-d3) against a calibration curve.

-

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Sildenafil and a typical experimental workflow for its quantification.

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Caption: Workflow for Sildenafil quantification using an internal standard.

References

- 1. SILDENAFIL-D3 - Safety Data Sheet [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Sildenafil-d3 [myskinrecipes.com]

- 7. dcchemicals.com [dcchemicals.com]

- 8. 5-(2-Ethoxy-5-(4-(~2~H_3_)methylpiperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C22H30N6O4S | CID 135949537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. esschemco.com [esschemco.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. esschemco.com [esschemco.com]

Methodological & Application

Application Note: Quantitative Analysis of Sildenafil in Biological Matrices using Descarbon Sildenafil-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil (B151) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it a widely used therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of sildenafil in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence analysis, and therapeutic drug monitoring.[2][3][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil. The method employs Descarbon Sildenafil-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure the highest levels of accuracy and precision.[5]

Principle of the Method

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[2] Descarbon Sildenafil-d3 is an ideal internal standard for sildenafil analysis for several key reasons:[1][5]

-

Physicochemical Similarity: Being chemically almost identical to sildenafil, Descarbon Sildenafil-d3 co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer.[5]

-

Correction for Variability: It effectively compensates for variations during sample processing, such as inconsistencies in extraction recovery, injection volume, and potential matrix effects that can suppress or enhance the analyte signal.[2][5]

-

Improved Accuracy and Precision: By normalizing the peak area response of the analyte (sildenafil) to that of the internal standard, the method achieves significantly improved accuracy and precision.[5]

Quantification is performed by calculating the peak area ratio of sildenafil to Descarbon Sildenafil-d3 and comparing it against a calibration curve generated from samples with known concentrations.[2]

Experimental Protocols

Two common sample preparation protocols are presented below: Protein Precipitation for plasma samples and Liquid-Liquid Extraction for urine samples.

Protocol 1: Protein Precipitation (for Plasma Samples)

This method is rapid and well-suited for high-throughput analysis.[1][3]

Materials and Reagents:

-

Sildenafil Citrate (B86180) (Reference Standard)

-

Descarbon Sildenafil-d3 (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Procedure:

-

Prepare Stock and Working Solutions:

-

Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve sildenafil citrate in methanol.

-

Descarbon Sildenafil-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Descarbon Sildenafil-d3 in methanol.[1]

-

Calibration and QC Working Solutions: Prepare serial dilutions of the sildenafil stock solution in 50:50 acetonitrile:water.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Descarbon Sildenafil-d3 stock solution in acetonitrile.[5]

-

-

Sample Preparation:

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of the appropriate plasma sample into each tube.[5]

-

Add 300 µL of the Descarbon Sildenafil-d3 internal standard working solution to all tubes (except the blank).[5] For the blank, add 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.[1][5]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[5]

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial.[5]

-

Inject 5-10 µL into the LC-MS/MS system.[5]

-

Protocol 2: Liquid-Liquid Extraction (LLE) (for Urine Samples)

This method is more labor-intensive but can yield cleaner extracts, reducing matrix effects.[2][6]

Materials and Reagents:

-

Reagents from Protocol 1

-

Sodium Carbonate (0.1 M)

-

Extraction Solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v)

Procedure:

-

Prepare Stock and Working Solutions: As described in Protocol 1.

-

Sample Preparation:

-

Pipette 1.0 mL of urine sample into a 15 mL centrifuge tube.[2]

-

Add 50 µL of the Descarbon Sildenafil-d3 internal standard working solution (e.g., 100 ng/mL) to each sample.[2]

-

Add 200 µL of 0.1 M Sodium Carbonate to alkalinize the sample.[2]

-

Add 5.0 mL of the extraction solvent.[2]

-

Vortex vigorously for 2 minutes.[2]

-

Centrifuge at 4,000 rpm for 10 minutes to separate the layers.[2]

-

Carefully transfer the upper organic layer to a new tube.[2]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 200 µL of the mobile phase.[5]

-

Transfer to an HPLC vial and inject into the LC-MS/MS system.

-

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Conditions |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[5][7] |

| Mobile Phase A | 0.1% Formic acid in water (or 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid)[5][7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] |

| Flow Rate | 0.3 - 0.6 mL/min[6][7] |

| Gradient | Start at 10% B, ramp to 90% B, then re-equilibrate. Gradient to be optimized.[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | 40°C[5] |

Mass Spectrometry

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2][5] |

| MRM Transitions | Sildenafil: Precursor (Q1) m/z 475.3 → Product (Q3) m/z 283.3[5] Descarbon Sildenafil-d3: Precursor (Q1) m/z 478.3 → Product (Q3) m/z 283.3[5] |

| Instrument Parameters | Collision Energy (CE), Declustering Potential (DP), etc., should be optimized for the specific instrument to maximize signal intensity for the above transitions.[1] |

Data Presentation and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for bioanalysis.[4][9] The tables below summarize typical performance data from validated methods using deuterated sildenafil internal standards.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Sildenafil | 1.0 - 1000.0[3][7][10] | >0.99[2][10] | 1.0[7] |

Table 2: Intra- and Inter-Day Precision and Accuracy

(Data represents typical acceptance criteria and findings from QC samples at four levels)

| QC Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |

| LLOQ | <10% | <10% | 90 - 110% | 90 - 110% |

| Low QC | <6.5%[8] | <6.5%[8] | 95.3 - 98.3%[10] | 95.0 - 97.2%[10] |

| Medium QC | <6.5%[8] | <6.5%[8] | 95.3 - 98.3%[10] | 95.0 - 97.2%[10] |

| High QC | <6.5%[8] | <6.5%[8] | 95.3 - 98.3%[10] | 95.0 - 97.2%[10] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for sildenafil quantification using LC-MS/MS.

Sildenafil Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.bcnf.ir [pubs.bcnf.ir]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 10. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of Descarbon Sildenafil-d3 Internal Standard Solution for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Descarbon Sildenafil-d3 internal standard solutions. Descarbon Sildenafil-d3 is a deuterated analog of Descarbon Sildenafil (B151) and is commonly utilized as an internal standard for the quantitative analysis of sildenafil and its metabolites in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.[2] This protocol outlines the necessary materials, equipment, and step-by-step procedures for preparing stock and working solutions of Descarbon Sildenafil-d3.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for Descarbon Sildenafil-d3 is provided below.

| Property | Value | Reference |

| Chemical Name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino-d3)ethyl)benzenesulfonamide | [1] |

| Molecular Formula | C₂₀H₂₅D₃N₆O₄S | [3] |

| Molecular Weight | 451.56 g/mol | [3] |

| CAS Number | 466684-88-8 | [4] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMSO (25 mg/mL). Readily soluble in methanol (B129727) to prepare a 1 mg/mL solution. | [5][6][7] |

| Storage (Solid) | Store at -20°C, protected from light. | [5] |

| Safety | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE). | [8] |

Experimental Protocol: Preparation of Internal Standard Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and a 100 ng/mL working solution of Descarbon Sildenafil-d3.

Materials and Equipment

-

Descarbon Sildenafil-d3 (solid)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ultrapure water

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks (Class A, various sizes)

-

Pipettes (calibrated, various sizes)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Preparation of 1 mg/mL Stock Solution

-

Allow the vial of solid Descarbon Sildenafil-d3 to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1 mg of Descarbon Sildenafil-d3 powder using an analytical balance.

-

Transfer the weighed powder to a 1 mL Class A volumetric flask.

-

Add a small amount of methanol to the flask to dissolve the powder.

-

Gently swirl the flask to ensure the solid is fully dissolved. A brief sonication may be used to aid dissolution.

-

Once dissolved, add methanol to the flask up to the 1 mL mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled amber glass vial for storage.

Preparation of 100 ng/mL Working Solution

-

Pipette 10 µL of the 1 mg/mL Descarbon Sildenafil-d3 stock solution into a 100 mL Class A volumetric flask.

-

Add a 50:50 (v/v) mixture of acetonitrile and ultrapure water to the flask up to the 100 mL mark.[7]

-

Cap the flask and mix thoroughly by inverting the flask multiple times. A vortex mixer can also be used.

-

This working solution is now ready for use in spiking analytical samples. It is recommended to prepare this solution fresh daily or to validate its stability for longer storage.[2]

Storage and Stability

Proper storage of the internal standard solutions is crucial to maintain their integrity and ensure accurate analytical results.

| Solution | Storage Temperature | Storage Duration | Notes |

| Solid Compound | -20°C | As per manufacturer's recommendation | Protect from light |

| 1 mg/mL Stock Solution in Methanol | -20°C or -80°C | Up to 6 months at -80°C | [5] |

| 100 ng/mL Working Solution | 2-8°C | Prepare fresh daily for optimal results | [2] |

Note: The stability of the working solution should be experimentally verified under the specific laboratory conditions.[2]

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the Descarbon Sildenafil-d3 internal standard solutions.

Conclusion

This protocol provides a detailed and straightforward method for the preparation of Descarbon Sildenafil-d3 internal standard solutions. Adherence to these procedures will help ensure the preparation of accurate and stable solutions, which are fundamental for reliable quantitative bioanalysis. As with any analytical standard, it is important to consult the manufacturer's certificate of analysis for specific information regarding purity and storage.

References

Application of Descarbon Sildenafil-d3 in Drug Metabolism Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Descarbon Sildenafil-d3 is a deuterium-labeled analog of Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In drug metabolism research, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of drug candidates in biological matrices. Descarbon Sildenafil-d3 serves as an ideal internal standard for Sildenafil, as its physicochemical properties are nearly identical to the parent drug, ensuring similar behavior during sample extraction and analysis. This document provides detailed application notes and experimental protocols for the utilization of Descarbon Sildenafil-d3 in drug metabolism research, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Application Notes

The primary application of Descarbon Sildenafil-d3 in drug metabolism research is as an internal standard for the accurate quantification of sildenafil in various biological samples, such as plasma and urine. Its use helps to correct for variability in sample preparation, matrix effects, and instrument response, thereby significantly improving the reliability of the analytical method.

Key Advantages of Using Descarbon Sildenafil-d3 as an Internal Standard:

-

Compensates for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As Descarbon Sildenafil-d3 co-elutes with sildenafil and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate determination of the analyte concentration.

-

Corrects for Extraction Variability: During sample preparation, the recovery of the analyte can vary between samples. Since Descarbon Sildenafil-d3 has nearly identical extraction properties to sildenafil, it effectively normalizes for any inconsistencies in the extraction process.

-

Improves Accuracy and Precision: By minimizing the impact of analytical variations, the use of a stable isotope-labeled internal standard like Descarbon Sildenafil-d3 leads to higher accuracy and precision in the quantification of sildenafil.

Sildenafil Metabolism Overview

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is N-demethylation, which is mediated mainly by CYP3A4 and to a lesser extent by CYP2C9. This process results in the formation of N-desmethylsildenafil, the primary active metabolite of sildenafil. This metabolite has a potency for PDE5 that is approximately 50% of the parent drug and accounts for about 20% of sildenafil's pharmacological effects.

Sildenafil Metabolic Pathway

Quantitative Data

The use of a deuterated internal standard like Descarbon Sildenafil-d3 is predicated on the principle that its analytical recovery is virtually identical to that of the unlabeled analyte. While direct comparative recovery data for Descarbon Sildenafil-d3 is not extensively published, the following table summarizes the extraction recovery of sildenafil from various biological matrices using deuterated internal standards (e.g., sildenafil-d8), which demonstrates the high and consistent recovery expected for Descarbon Sildenafil-d3.

| Analyte | Internal Standard | Matrix | Extraction Method | Mean Recovery (%) |

| Sildenafil | Sildenafil-d8 | Human Plasma | Protein Precipitation | >90 |

| Sildenafil | Not specified | Pharmaceutical Inhaler Preparations | Not specified | 99.5 |

| Sildenafil | Not specified | Rat Plasma | Liquid-Liquid Extraction | >85 |

| Sildenafil | Not specified | Dietary Supplements | Not specified | 93.3 - 106.1 |

Table 1: Extraction Recovery of Sildenafil from Various Matrices.

Experimental Protocols

The following are detailed protocols for the quantification of sildenafil in human plasma and urine using Descarbon Sildenafil-d3 as an internal standard with LC-MS/MS.

Protocol 1: Quantification of Sildenafil in Human Plasma using Protein Precipitation

This protocol is a high-throughput method suitable for pharmacokinetic studies.

1. Materials and Reagents:

-

Sildenafil reference standard

-

Descarbon Sildenafil-d3 internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Stock and Working Solutions:

-

Sildenafil Stock Solution (1 mg/mL): Dissolve sildenafil citrate (B86180) in methanol.

-

Descarbon Sildenafil-d3 Stock Solution (1 mg/mL): Dissolve Descarbon Sildenafil-d3 in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare by serial dilution of the sildenafil stock solution in a 50:50 acetonitrile:water mixture.

-

Internal Standard Working Solution: Dilute the Descarbon Sildenafil-d3 stock solution in acetonitrile.

3. Sample Preparation:

-

Pipette 50 µL of plasma into microcentrifuge tubes.

-

Add 10 µL of the Descarbon Sildenafil-d3 internal standard working solution to all samples except the blank.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Sildenafil: m/z 475.2 → 283.4

-

Descarbon Sildenafil-d3: m/z 478.2 → 283.4 (example transition, should be optimized)

-

Experimental Workflow for Plasma Analysis

Protocol 2: Quantification of Sildenafil in Human Urine using Liquid-Liquid Extraction (LLE)

This protocol is suitable for metabolic and excretion studies.

1. Materials and Reagents:

-

Sildenafil reference standard

-

Descarbon Sildenafil-d3 internal standard

-

Human urine

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Sodium Carbonate (0.1 M)

-

Extraction Solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v)

2. Stock and Working Solutions:

-